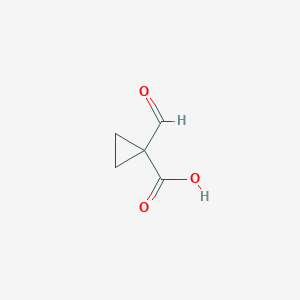

1-Formylcyclopropane-1-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-formylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-5(1-2-5)4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDXJGBNXVTWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619989 | |

| Record name | 1-Formylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88157-18-0 | |

| Record name | 1-Formylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-formylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Formylcyclopropane 1 Carboxylic Acid and Its Analogues

Classical and Contemporary Approaches to the Cyclopropane (B1198618) Core Bearing Carboxylic Acid and Formyl Functionalities

The primary challenge in synthesizing 1-formylcyclopropane-1-carboxylic acid lies in the creation of the sterically demanding gem-disubstituted cyclopropane ring. Direct methods are scarce, necessitating a focus on indirect strategies where the formyl and carboxyl groups are introduced from precursor functionalities.

Direct Cyclopropanation Strategies to Formylcyclopropane Carboxylic Acids

Direct cyclopropanation to form a ring substituted with both a formyl and a carboxylic acid group is not a well-established transformation. However, the principles of metal-catalyzed cyclopropanation using diazo compounds offer a conceptual basis for these syntheses, typically targeting ester derivatives which can be later hydrolyzed.

The reaction of an olefin with a metal carbene, generated from a diazo compound, is a powerful method for forming cyclopropane rings. acsgcipr.org The reactivity and selectivity of these reactions are highly dependent on the nature of the metal catalyst and the substituents on the diazo compound and the olefin.

Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds and the subsequent cyclopropanation of a wide variety of olefins. acsgcipr.org In the context of synthesizing precursors to this compound, a plausible strategy involves the reaction of an appropriate olefin with a diazo compound bearing precursors to the formyl and carboxyl groups. For instance, a diazoacetate derivative could be reacted with an olefin that already contains a masked aldehyde functionality. The choice of rhodium catalyst can influence both the yield and the stereoselectivity of the cyclopropanation.

A potential, though not explicitly documented, route could involve the rhodium-catalyzed cyclopropanation of an acrylate (B77674) ester with a diazo compound that carries a masked aldehyde, such as a protected diazoacetaldehyde. Subsequent deprotection and hydrolysis would yield the target molecule. The efficiency of such a reaction would be highly dependent on the stability of the diazo precursor and the chemoselectivity of the cyclopropanation step.

| Catalyst Example | Typical Olefin Substrate | Diazo Compound Type | Potential Product Precursor |

| Rh₂(OAc)₄ | Methyl acrylate | Ethyl diazoacetate | Diethyl 1,1-cyclopropanedicarboxylate |

| Chiral Rh(II) Carboxamidates | Styrene | Diazoacetamides | Chiral cyclopropyl-lactams |

This table illustrates general rhodium-catalyzed cyclopropanation reactions that form precursors which could potentially be modified to the target compound.

Copper catalysts, often in the form of copper(I) complexes, are also widely used for cyclopropanation reactions with diazo compounds. acsgcipr.org While generally less reactive than their rhodium counterparts, copper catalysts can offer different selectivity profiles. A hypothetical approach for the synthesis of a this compound precursor could involve the copper-catalyzed reaction of a vinyl ether (as an enol ether equivalent of an aldehyde) with a diazoacetate. The resulting cyclopropane could then be hydrolyzed to unmask the formyl group. However, the electronic nature of vinyl ethers might favor other reaction pathways.

| Catalyst System | Olefin Type | Diazo Reagent | Potential Intermediate |

| Cu(I)/chiral bisoxazoline | Aryl olefins | α-silyl-α-alkenyl carbenes | Chiral cyclopropylsilanes |

This table provides an example of a modern copper-catalyzed cyclopropanation, highlighting the type of complex structures that can be assembled.

Palladium catalysts have been shown to be effective in the cyclopropanation of olefins with diazomethane. google.com The mechanism often involves the formation of a palladium-carbene complex. For the synthesis of the target molecule, a highly functionalized diazo compound would be required, which could pose stability challenges. A theoretical palladium-catalyzed reaction could involve an olefin bearing a carboxylic acid group and a diazo compound with a protected aldehyde. The success of such a reaction would hinge on the compatibility of the functional groups with the palladium catalyst.

A more plausible, albeit indirect, palladium-catalyzed approach involves the cross-coupling of a pre-formed cyclopropane ring. For instance, a cyclopropane bearing a halide and an ester group could potentially undergo a palladium-catalyzed formylation reaction.

| Catalyst | Olefin | Carbene Source | Product Type |

| Pd(OAc)₂ | Terminal Olefins | Diazomethane | Monosubstituted cyclopropanes |

| [PdI(μ-I)(PtBu₃)]₂ | Vinyl Bromide | Cyclopropyl (B3062369) Organometallic | Vinyl Cyclopropanes nih.gov |

This table shows examples of palladium-catalyzed reactions involving cyclopropanes, indicating the versatility of this metal in cyclopropane chemistry.

While not a direct cyclopropanation in the sense of a carbene addition, organometallic reagents can be used to construct cyclopropane rings. For example, the reaction of an activated olefin with a sulfur ylide (Corey-Chaykovsky reaction) can produce a cyclopropane. To apply this to the synthesis of this compound, one might envision an acceptor-substituted olefin that could react with a sulfur ylide bearing a protected carboxyl group. However, the geminal substitution pattern remains a significant hurdle.

A more relevant application of organometallic reagents is in the modification of a pre-existing cyclopropane ring. For instance, a cyclopropanecarboxylic acid derivative could be treated with an organolithium or Grignard reagent. However, the acidity of the carboxylic acid proton would lead to deprotonation rather than addition to a carbonyl precursor. chemrxiv.org Therefore, the carboxylic acid would need to be protected, for example, as an ester, before reaction with an organometallic reagent designed to introduce the formyl group or its precursor.

Indirect Synthetic Strategies

Given the limitations of direct cyclopropanation, multi-step sequences starting from readily available cyclopropane precursors are more practical. Two promising precursors are 1-(hydroxymethyl)cyclopropane-1-carboxylic acid and 1-vinylcyclopropane-1-carboxylic acid.

Synthesis of 1-(hydroxymethyl)cyclopropane-1-carboxylic acid and Subsequent Oxidation

The synthesis of 1-(hydroxymethyl)cyclopropane-1-carboxylic acid has been reported. chemshuttle.comachemblock.com This compound can be prepared through various routes, including the hydrolysis of the corresponding ester, which can be synthesized from bromomethyl cyclopropyl acetate (B1210297) via a Grignard reaction followed by carboxylation. google.com

Once 1-(hydroxymethyl)cyclopropane-1-carboxylic acid is obtained, the primary alcohol can be selectively oxidized to the corresponding aldehyde to yield this compound. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to minimize over-oxidation to the dicarboxylic acid. organic-chemistry.orgresearchgate.net

Synthesis of 1-vinylcyclopropane-1-carboxylic acid and Subsequent Ozonolysis

Another viable precursor is 1-vinylcyclopropane-1-carboxylic acid. The synthesis of related vinylcyclopropane (B126155) derivatives is well-documented. researchgate.netamazonaws.comwikipedia.org For instance, the reaction of a suitable malonate derivative can lead to a cyclopropane-1,1-dicarboxylate, which can be further elaborated to introduce the vinyl group.

With 1-vinylcyclopropane-1-carboxylic acid in hand, the vinyl group can be oxidatively cleaved to a formyl group using ozonolysis. libretexts.orgorganic-chemistry.org This reaction involves treating the vinylcyclopropane with ozone, followed by a reductive work-up using a reagent like dimethyl sulfide (B99878) or zinc, to afford the desired this compound. organic-chemistry.org

Organometallic Reagent-Mediated Cyclopropanation

Simmons-Smith Reaction and Modified Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and reliability in converting alkenes into cyclopropanes. orgoreview.comwikipedia.org The reaction typically employs a carbenoid, an organozinc species generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple or diethylzinc (B1219324) (Et₂Zn). researchgate.net The mechanism is concerted, involving the syn-addition of a methylene (B1212753) group across the double bond of an alkene. wikipedia.org

To synthesize a precursor for this compound, a suitable olefin substrate is required, such as an ester of 2-(dimethoxymethyl)-2-propenoic acid. In this precursor, the formyl group is protected as an acetal (B89532). The Simmons-Smith reagent would then be used to form the cyclopropane ring. Subsequent deprotection of the acetal and hydrolysis of the ester would yield the target molecule.

A significant modification of the classical Simmons-Smith reaction is the use of the Furukawa reagent, which consists of diethylzinc and diiodomethane (Et₂Zn/CH₂I₂). orgoreview.comorgsyn.orgkhanacademy.org This variant often provides improved yields and greater substrate scope. The reaction rate and efficiency can be influenced by factors such as the solvent, with less basic solvents generally favoring a faster reaction, and the electronic nature of the substituents on the alkene substrate. orgsyn.org

Table 1: Key Reagents in Simmons-Smith and Modified Reactions

| Reaction Name | Key Reagents | Carbenoid Species | Characteristics |

| Simmons-Smith | Zn-Cu couple, CH₂I₂ | ICH₂ZnI | Heterogeneous, classic method. researchgate.net |

| Furukawa Modification | Et₂Zn, CH₂I₂ | ICH₂ZnEt | Homogeneous, often higher yielding. orgoreview.com |

Samarium-Promoted Cyclopropanation of α,β-Unsaturated Carboxylic Acids

A direct and highly effective method for producing cyclopropanecarboxylic acids is the samarium-promoted cyclopropanation. This reaction is notable for its ability to be performed on unmasked α,β-unsaturated carboxylic acids, thereby avoiding the need for protection and deprotection steps. organic-chemistry.orgnih.gov The reaction typically utilizes samarium metal in the presence of an iodine source like iodoform (B1672029) (CHI₃) or diiodomethane (CH₂I₂) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov

This process is completely stereospecific; an (E)-alkene will yield the trans-cyclopropane, while a (Z)-alkene will produce the cis-cyclopropane. nih.gov To generate this compound, the starting material would be 2-formyl-2-propenoic acid. The proposed mechanism involves the formation of a samarium carbenoid that coordinates to the carboxyl group of the substrate. This coordination directs the stereoselective addition of the methylene group to the double bond. nih.gov The use of ultrasonic activation has been shown to enhance the efficiency of the reaction. nih.gov

Kulinkovich Reaction and Related Approaches

The Kulinkovich reaction offers an alternative route, starting from carboxylic esters to produce 1-substituted cyclopropanols. nih.govchemicalbook.com This transformation is mediated by a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, and a Grignard reagent like ethylmagnesium bromide. nih.gov The mechanism involves the in-situ generation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent. nih.govorgsyn.org This titanacyclopropane then reacts with the starting ester to form the cyclopropanol (B106826) product. nih.gov

To apply this to the synthesis of this compound, one could start with a derivative of oxalic or malonic acid, for example, diethyl oxalate. The reaction would yield 1-hydroxycyclopropane-1-carboxylic acid ethyl ester. This intermediate would then require a subsequent oxidation step to convert the hydroxyl group into the target formyl group. This multi-step approach highlights the versatility of cyclopropanol intermediates obtained from the Kulinkovich reaction. researchgate.net

Organocatalytic and Asymmetric Cyclopropanation Techniques

The field of organocatalysis has provided elegant and powerful methods for the asymmetric synthesis of complex molecules, including chiral cyclopropanes. synarchive.com A notable example is the asymmetric cascade Michael-alkylation reaction. libretexts.org This strategy can be employed to construct highly functionalized cyclopropanes with excellent enantioselectivity.

In a typical application, an α,β-unsaturated aldehyde is reacted with a compound like diethyl bromomalonate in the presence of a chiral secondary amine catalyst, such as a diphenylprolinol silyl (B83357) ether. libretexts.org The reaction proceeds through the formation of an enamine from the aldehyde and the catalyst, which then undergoes a Michael addition to the bromomalonate. This is followed by an intramolecular alkylation (ring closure) to form the cyclopropane ring and regenerate the catalyst. This approach yields a cyclopropane substituted with a formyl group and two ester groups. To arrive at this compound, this intermediate would need to undergo selective hydrolysis of one ester group followed by decarboxylation.

Another organocatalytic approach involves the reaction of α,β-unsaturated aldehydes with arsonium (B1239301) ylides, catalyzed by similar prolinol derivatives, to afford chiral cyclopropyl aldehydes with high diastereomeric ratios and enantiomeric excess. psiberg.com

Functional Group Interconversions on Existing Cyclopropane Carboxylic Acids or Aldehydes

An alternative synthetic strategy involves starting with a pre-formed cyclopropane ring and performing chemical transformations to install or modify the required functional groups.

Oxidation of Cyclopropane Carboxaldehydes to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. When applied to a cyclopropane derivative, the choice of oxidant is crucial to avoid potential ring-opening or side reactions with other functional groups. The Pinnick oxidation is a particularly mild and efficient method for this purpose. wikipedia.org

The reaction uses sodium chlorite (B76162) (NaClO₂) as the oxidant under weakly acidic conditions, typically buffered with a phosphate (B84403) like sodium dihydrogen phosphate (NaH₂PO₄). synarchive.com A key feature of the modern protocol is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the reactive byproduct hypochlorous acid (HOCl), which could otherwise lead to undesired side reactions. psiberg.comnrochemistry.com The active oxidant is chlorous acid (HClO₂), which forms in situ and reacts with the aldehyde. wikipedia.orgnih.gov This method is known for its high tolerance of various functional groups and its applicability to sterically hindered and α,β-unsaturated aldehydes. wikipedia.org Therefore, a precursor such as methyl 1-formylcyclopropane-1-carboxylate could first be hydrolyzed to the carboxylic acid-aldehyde, and this intermediate would then be subjected to other selective reactions, or a precursor like 1-formylcyclopropanecarbonitrile could be oxidized at the aldehyde and then the nitrile hydrolyzed. The direct oxidation of a cyclopropanecarboxaldehyde (B31225) to the corresponding carboxylic acid is a key step in many synthetic sequences. orgoreview.comorganic-chemistry.org

Table 2: Common Reagents for Oxidation of Aldehydes

| Reagent Name | Key Components | Conditions | Selectivity |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Mildly acidic, Room Temp. | High for aldehydes, tolerates many functional groups. wikipedia.orgsynarchive.com |

| Tollens' Reagent | [Ag(NH₃)₂]NO₃ | Basic, aqueous | Selective for aldehydes over ketones and alcohols. khanacademy.orglibretexts.org |

| Jones Reagent | CrO₃, H₂SO₄, acetone | Strongly acidic | Strong oxidant, less selective. libretexts.org |

Selective Formylation of Cyclopropane Carboxylic Acid Derivatives

Introducing a formyl group onto a cyclopropane ring already bearing a carboxylic acid derivative can be achieved through α-formylation reactions. A classic approach is the Claisen condensation, which involves the reaction of an ester with a formate (B1220265) ester, such as methyl formate, in the presence of a strong base like sodium methoxide. synarchive.comwikipedia.org For a substrate like methyl cyclopropanecarboxylate, this would generate the enolate, which then attacks the methyl formate to produce methyl 1-formylcyclopropane-1-carboxylate after an acidic workup. wikipedia.org

However, base-mediated formylations can sometimes be complicated by side reactions. A more recent and robust method utilizes a Lewis acid-promoted Ti-Claisen condensation. orgsyn.org An efficient, one-pot synthesis of methyl 1-formylcyclopropanecarboxylate has been developed starting from methyl 4-chlorobutanoate. orgsyn.org The process first involves an α-formylation with methyl formate mediated by titanium tetrachloride (TiCl₄) and a base like triethylamine. This generates methyl 4-chloro-2-formylbutanoate. The subsequent addition of a base, such as potassium carbonate, promotes an intramolecular cyclization to furnish the desired product in good yield. orgsyn.org This titanium-mediated approach is advantageous as it avoids the harsh basic conditions that can be problematic for sensitive substrates. orgsyn.orgresearchgate.net

Derivatization of Cyclopropane Diacids or Diesters

The synthesis of this compound from cyclopropane-1,1-dicarboxylic acid or its corresponding diesters is a multi-step process that hinges on the selective reduction of one of the carboxylic acid functionalities. A primary and established method to achieve this transformation is through the Rosenmund reduction. wikipedia.orgopenochem.org This catalytic hydrogenation process is specifically designed to reduce an acyl chloride to an aldehyde, preventing over-reduction to an alcohol. wikipedia.orgalfa-chemistry.com

Mono-protection or Mono-esterification: Starting with cyclopropane-1,1-dicarboxylic acid, one of the acid groups must be chemically differentiated from the other. This is typically achieved by converting the diacid into a mono-ester, leaving one free carboxylic acid group.

Formation of Acyl Chloride: The remaining free carboxylic acid group is then converted into a more reactive acyl chloride. This is commonly accomplished using reagents such as thionyl chloride or oxalyl chloride.

Selective Hydrogenation (Rosenmund Reduction): The crucial step is the selective reduction of the acyl chloride to a formyl group. byjus.com This is performed using hydrogen gas and a specialized catalyst known as the Rosenmund catalyst, which is palladium supported on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.orgbyjus.com The barium sulfate support has a low surface area, which moderates the activity of the palladium catalyst. wikipedia.org To prevent the newly formed aldehyde from being further reduced to an alcohol, the catalyst is "poisoned" with a deactivating agent, such as thioquinanthrene or thiourea. wikipedia.org

Deprotection: The final step involves the hydrolysis of the ester group back to a carboxylic acid, yielding the target molecule, this compound.

The success of the Rosenmund reduction is highly dependent on the catalyst's activity. If the catalyst is not sufficiently poisoned, side reactions can occur, including the reduction of the aldehyde to an alcohol, which can then react with the starting acyl chloride to form an ester byproduct. juniperpublishers.com

| Reaction Step | Typical Reagents | Intermediate/Product | Key Considerations |

| Mono-esterification | Alcohol (e.g., Ethanol), Acid catalyst | Cyclopropane-1-carboxy-1-carboxylate | Control of stoichiometry to favor mono-ester formation. |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 1-(Chlorocarbonyl)cyclopropane-1-carboxylate | Reaction must be performed under anhydrous conditions. |

| Rosenmund Reduction | H₂, Pd/BaSO₄, Catalyst poison (e.g., quinoline-sulfur) | 1-Formylcyclopropane-1-carboxylate | Catalyst deactivation is critical to prevent over-reduction to alcohol. wikipedia.orgbyjus.com |

| Hydrolysis | Acid or base followed by neutralization | This compound | Standard ester hydrolysis conditions. |

Ring Contraction Reactions (e.g., from cyclobutanones)

An alternative approach to constructing the substituted cyclopropane core involves ring contraction from a four-membered ring system, such as a cyclobutanone (B123998). This strategy is particularly useful for synthesizing analogues like 1,1-cyclopropane aminoketones. A notable example is the tandem condensation and C4–C3 ring contraction reaction of 2-hydroxycyclobutanones with various amines.

This process begins with a 2-hydroxycyclobutanone derivative, which can be synthesized via the photocyclization of 1,2-diketones. When this cyclobutanone intermediate is reacted with either aryl or alkylamines, it undergoes a tandem reaction sequence. The initial condensation between the amine and the ketone is followed by a ring contraction, which results in the formation of a highly substituted cyclopropane ring. This method provides a powerful route to cyclopropylamines with good chemical yields.

Advanced Synthetic Platforms

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. orgsyn.org The use of microreactors with small channel diameters improves heat and mass transfer, allowing for precise control over reaction conditions and minimizing the formation of hot spots in exothermic reactions. google.com This enhanced control often leads to higher selectivity and narrower residence time distributions for reagents. google.com For the synthesis of cyclopropane derivatives, flow chemistry enables the safe handling of hazardous intermediates and allows for seamless multi-step syntheses without the need for isolating intermediates. orgsyn.org

The synthesis of cyclopropane aminoketones has been successfully adapted to a two-step, telescoped continuous flow process. byjus.comorgsyn.org This advanced methodology combines photochemical activation with a subsequent thermal reaction in a continuous stream.

The key steps are:

Photocyclization: A solution of a 1,2-diketone is passed through a photoflow reactor (e.g., Vapourtec UV-150) and irradiated with light (e.g., 440 nm) to induce a photocyclization reaction, forming a 2-hydroxycyclobutanone (HCB) intermediate. orgsyn.org

Tandem Ring Contraction: The output stream containing the HCB is directly mixed with a stream containing an aryl or alkylamine. orgsyn.org This mixture then flows through a second reactor coil where a tandem condensation and C4–C3 ring contraction occurs, yielding the final 1,1-cyclopropane aminoketone product. byjus.comresearchgate.net

This integrated flow system allows for the production of a library of cyclopropylamine (B47189) analogues with high productivity and short residence times, demonstrating a significant improvement over batch methods. byjus.comorgsyn.org

| Parameter | Description | Reference |

| Step 1 Reactor | Vapourtec UV-150 photoflow reactor (5 mL volume) | orgsyn.org |

| Wavelength | 440 nm | orgsyn.org |

| Step 2 Reactor | Coil reactor | orgsyn.org |

| Key Transformation | Photocyclization of 1,2-diketone to 2-hydroxycyclobutanone, followed by tandem condensation/ring contraction with an amine. | byjus.comresearchgate.net |

| Advantages | High productivity, short residence times, telescoped synthesis. | byjus.com |

A significant advancement in continuous flow cyclopropanation is the use of immobilized catalysts. By anchoring the catalyst to a solid support, such as a polymer resin, it can be retained within a packed-bed reactor while the reactants and products flow through. alfa-chemistry.com This approach simplifies product purification, prevents catalyst contamination of the product, and allows for the reuse of the catalyst over extended periods. alfa-chemistry.com

For instance, a diarylprolinol organocatalyst has been immobilized on a polystyrene resin and used in a continuous-flow setup for the enantioselective cyclopropanation of α,β-unsaturated aldehydes with bromomalonates. alfa-chemistry.com A solution of the reagents and a base (N-methylimidazole) is pumped through the catalyst-packed column. alfa-chemistry.com The catalytic resin was reported to maintain its activity for over 48 hours of continuous operation, producing a variety of substituted cyclopropanes with excellent diastereoselectivities and enantioselectivities. alfa-chemistry.com This flow process also demonstrated a reduction in unwanted byproducts compared to analogous batch reactions. alfa-chemistry.com

Electrochemical methods offer a sustainable and efficient alternative for driving chemical reactions, replacing traditional chemical oxidants or reductants with electricity. bangor.ac.uk When integrated into a continuous flow system, electrochemical cyclopropanation becomes a scalable and practical methodology. wikipedia.org

A recently developed protocol utilizes a nickel-catalyzed electrochemical process for the cyclopropanation of a broad range of alkenes. wikipedia.orgopenochem.org The reaction operates under ambient conditions and is tolerant of both air and moisture. wikipedia.orgopenochem.org In this system, an electric current drives the generation of a nickel carbene intermediate, which then reacts with the alkene to form the cyclopropane ring. openochem.org The use of a continuous-flow setup not only enhances the safety and control of the process but also enables scalability to multi-gram quantities with high throughput. wikipedia.orgopenochem.org This method can utilize various feedstocks, including dichloromethane, to generate diverse substituted cyclopropanes. wikipedia.org

| Parameter | Description | Reference |

| Catalyst | Nickel-based catalyst | wikipedia.orgopenochem.org |

| Reaction Type | Electrochemical Reductive Cyclopropanation | openochem.org |

| Key Intermediate | Electro-generation of a nickel carbene | openochem.org |

| Conditions | Ambient temperature and pressure, tolerates air and moisture | wikipedia.orgopenochem.org |

| Advantages | Scalable, sustainable, high functional group tolerance, avoids chemical reductants. | wikipedia.org |

Hydrogen-Borrowing Catalysis for Cyclopropane Formation

Hydrogen-borrowing (HB) catalysis represents a highly sustainable and "green" strategy for forming carbon-carbon bonds, including the synthesis of cyclopropane rings. digitellinc.com This method avoids the use of hazardous alkyl halides and generates water as the sole byproduct. digitellinc.comacs.org The process is typically mediated by a transition metal catalyst, such as iridium. researchgate.net

The reaction mechanism involves the metal catalyst temporarily "borrowing" hydrogen from a feedstock alcohol to generate a reactive aldehyde or ketone in situ, along with a metal-hydride species. digitellinc.comacs.org This newly formed carbonyl compound can then undergo an alkylation reaction with a ketone. nih.gov In the context of cyclopropane synthesis, this process is designed to create an α-branched ketone intermediate containing a pendant leaving group. researchgate.netnih.gov This intermediate then undergoes an intramolecular displacement via its enolate, closing the three-membered ring to afford the α-cyclopropyl ketone product. digitellinc.com

A key advantage of this methodology is its versatility. The leaving group can be installed on either the ketone or the alcohol component, providing two complementary synthetic routes. nih.govfigshare.com Furthermore, the resulting α-cyclopropyl ketones can be readily converted into synthetically useful α-cyclopropyl carboxylic acids in a straightforward two-step sequence, making this a valuable method for accessing analogues of this compound. acs.orgnih.gov

Stereochemical Control in Synthesis and Transformations

Diastereoselective Transformations of 1-Formylcyclopropane-1-carboxylic Acid Derivatives

Once the chiral cyclopropane (B1198618) core has been synthesized, subsequent transformations of the formyl and carboxylic acid groups must be conducted with control over the existing stereocenters and any new ones that may be formed. Diastereoselective reactions are those in which one diastereomer is preferentially formed over others.

The strained three-membered ring of cyclopropane can undergo ring-opening reactions under various conditions. When the cyclopropane has existing stereocenters, as in a derivative of this compound, it is crucial to control the stereochemistry of the ring-opened product.

The stereochemical outcome of these reactions is often dependent on the mechanism. For instance, nucleophilic attack can proceed with either inversion or retention of configuration at the carbon atom being attacked. In a study on the ring-opening of an activated vinylcyclopropane (B126155), the reaction with pyrrolidine was found to proceed with clean inversion of configuration.

The desymmetrization of meso-formylcyclopropanes using carboxylic acids as nucleophiles, catalyzed by a proline-derived catalyst, can lead to γ-acyloxy-substituted aldehydes with high enantioselectivities. scispace.com This demonstrates that the inherent symmetry of a meso-cyclopropane can be broken in a controlled manner to generate a chiral product.

The formyl and carboxylic acid groups of this compound are versatile handles for a variety of chemical transformations. It is often necessary to perform these conversions in a stereoselective manner, preserving the stereochemical integrity of the cyclopropane ring.

Functional group interconversions can include reductions, oxidations, and additions to the carbonyl groups. For example, the reduction of the formyl group to a hydroxymethyl group creates a new stereocenter if the two carbons of the cyclopropane ring attached to the carbonyl carbon are not identical. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this transformation.

Similarly, addition of a Grignard reagent to the formyl group will also generate a new stereocenter. The stereochemical outcome of such additions can often be predicted using Felkin-Anh or Cram's rule models, where the existing stereocenters on the cyclopropane ring direct the approach of the nucleophile.

Kinetic Resolution and Dynamic Kinetic Asymmetric Transformations in Cyclopropane Chemistry

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. thieme.de This results in the separation of the faster-reacting enantiomer (as the product) from the slower-reacting enantiomer (as the unreacted starting material). A significant drawback of kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. thieme.de

The kinetic resolution of racemic carboxylic acids has been achieved through various methods, including asymmetric bromolactonization. nih.govnii.ac.jp This approach could potentially be applied to a derivative of this compound where an appropriate olefinic handle is present.

Dynamic kinetic asymmetric transformation (DYKAT) is an extension of kinetic resolution that can overcome the 50% yield limitation. thieme.de In a DYKAT process, the enantiomers of the racemic starting material are in equilibrium with each other. As the faster-reacting enantiomer is consumed by the chiral catalyst, the equilibrium shifts to replenish it from the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. thieme.de

For a DYKAT to be successful, the rate of racemization of the starting material must be comparable to or faster than the rate of the reaction of the slower-reacting enantiomer. In the context of cyclopropane chemistry, DYKAT has been applied to the synthesis of tetrahydrofuran (B95107) derivatives from racemic donor-acceptor cyclopropanes and aldehydes. scispace.com A similar strategy could be envisioned for derivatives of this compound, provided that a mechanism for the in-situ racemization of the cyclopropane stereocenters can be established.

| Method | Description | Maximum Yield | Key Requirement |

| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture. | 50% | The rates of reaction for the two enantiomers must be significantly different. |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Kinetic resolution is combined with in-situ racemization of the starting material. | 100% | The rate of racemization must be faster than or comparable to the rate of reaction of the slower-reacting enantiomer. |

Computational and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the intricate details of the electronic structure and reactivity of strained ring systems like 1-formylcyclopropane-1-carboxylic acid. These computational methods provide insights into molecular orbitals, charge distribution, and the energetic factors that govern chemical transformations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org In cyclopropane (B1198618) derivatives, the unique bonding arrangement, often described by the Walsh model, results in C-C bonds with significant π-character. bluffton.edu This characteristic makes them susceptible to reactions with both electrophiles and nucleophiles.

The reactivity of cyclopropanes can be rationalized by considering the HOMO-LUMO interactions between the cyclopropane and a reacting partner. chemistryschool.netyoutube.com For instance, in a reaction with an electrophile, the HOMO of the cyclopropane will interact with the LUMO of the electrophile. Conversely, in a reaction with a nucleophile, the LUMO of the cyclopropane will interact with the HOMO of the nucleophile. The energies and symmetries of these frontier orbitals dictate the feasibility and pathway of a given reaction.

In the case of this compound, the presence of both an electron-withdrawing formyl group (-CHO) and a carboxylic acid group (-COOH) significantly influences its electronic properties. These groups are expected to lower the energy of the LUMO, making the cyclopropane ring more susceptible to nucleophilic attack and ring-opening reactions. nih.govresearchgate.net The specific nature of the frontier orbitals, including their localization and energy levels, can be determined through quantum chemical calculations, providing a predictive framework for the molecule's reactivity. For large systems, where frontier orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) can be employed to pinpoint the locality of chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Cyclopropanes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cyclopropane | -10.9 | 5.4 | 16.3 |

| 1,1-Dicyanocyclopropane | -11.8 | 1.2 | 13.0 |

| 1-Formylcyclopropane | -11.2 | 0.5 | 11.7 |

Note: The data in this table is illustrative and based on general principles of substituent effects on cyclopropane electronic structure. Actual values for this compound would require specific quantum chemical calculations.

The cyclopropane ring is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). wikipedia.org This inherent strain energy, which is approximately 115 kJ/mol for the parent cyclopropane, is a major driving force for ring-opening reactions. nih.gov Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are invaluable for quantifying the strain energy in cyclopropane and its derivatives. oregonstate.edu

High-level quantum chemical calculations can provide accurate estimations of the equilibrium geometry and strain energy of such molecules. smu.edu These calculations are crucial for understanding the thermodynamics of reactions involving cyclopropane derivatives, as the release of ring strain often provides a significant thermodynamic driving force. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. mdpi.com Its application to the reactions of cyclopropane derivatives allows for a detailed exploration of potential energy surfaces, the identification of intermediates and transition states, and the calculation of activation energies.

DFT calculations are instrumental in locating and characterizing the transition state (TS) structures for various reactions of cyclopropanes, such as ring-opening, cycloadditions, and rearrangements. rsc.orgnih.gov The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. libretexts.org By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. libretexts.org

For reactions of this compound, DFT studies can elucidate the mechanisms of nucleophilic addition to the carbonyl groups or nucleophilic attack leading to ring opening. For example, in a phosphine-catalyzed ring-opening reaction of a cyclopropyl (B3062369) ketone, DFT calculations have shown that the nucleophilic substitution is the rate-determining step. rsc.org The presence of electron-withdrawing groups, such as the formyl and carboxylic acid moieties, can lower the activation energy for nucleophilic ring-opening by stabilizing the developing negative charge in the transition state. rsc.org

Table 2: Calculated Activation Energies for Ring-Opening Reactions of Substituted Cyclopropanes

| Reactant | Nucleophile | Solvent | Activation Energy (kcal/mol) |

| Donor-Acceptor Cyclopropane | Indole | Dichloromethane | 15-20 |

| Cyclopropyl Ketone | Phosphine | Toluene | 37.0 |

| 1,1-Dicyanocyclopropane | Thiophenolate | DMSO | ~12 |

Note: The data in this table is compiled from various computational studies on different cyclopropane systems and is intended to be representative. researchgate.netrsc.orgnih.gov

Many reactions involving chiral or prochiral cyclopropane derivatives can yield multiple stereoisomers or regioisomers. DFT calculations are a powerful tool for predicting and understanding the stereochemical and regiochemical outcomes of such reactions. chemrxiv.orgresearchgate.netchemrxiv.org

Stereoselectivity, the preferential formation of one stereoisomer over another, can be rationalized by comparing the activation energies of the transition states leading to the different stereoisomeric products. nih.govresearchgate.net The transition state with the lower activation energy will correspond to the major product. Non-covalent interactions, such as steric hindrance and hydrogen bonding, within the transition state structure often play a crucial role in determining stereoselectivity. nih.gov

Regioselectivity, the preferential reaction at one site over another, is also amenable to computational modeling. For asymmetrically substituted cyclopropanes like this compound, a nucleophile could potentially attack different carbon atoms of the ring. DFT can be used to model the transition states for each possible pathway, and the calculated activation energies will indicate the most likely site of attack. researchgate.netrsc.org Local reactivity indices, derived from DFT, can also be used to predict the most reactive sites in a molecule. rsc.org

Advanced Applications in Complex Molecule Synthesis

1-Formylcyclopropane-1-carboxylic Acid as a Chiral Building Block

The rigid cyclopropane (B1198618) ring serves as an excellent scaffold for introducing stereochemical complexity. When obtained in enantiopure form, derivatives of this compound can be powerful tools for the synthesis of chiral molecules, including natural products, pharmaceuticals, and agrochemicals.

Chiral cyclopropane-containing molecules are prevalent in a wide array of natural products, exhibiting diverse biological activities. rsc.orgresearchgate.netresearcher.life The synthesis of these complex natural products often relies on the availability of enantiomerically pure cyclopropane building blocks. While direct applications of this compound in this context are not yet widely reported, the use of analogous chiral cyclopropane derivatives is well-established.

For instance, chemoenzymatic strategies have been developed for the stereoselective synthesis of cyclopropyl (B3062369) ketones, which can be further diversified to yield a collection of structurally diverse and enantiopure cyclopropane scaffolds. nih.govacs.org These scaffolds are core motifs in various natural products. The general approach involves the enzymatic cyclopropanation of olefins, followed by chemical transformations of the resulting functionalized cyclopropanes. nih.gov This methodology highlights the potential of chiral cyclopropanes, such as enantiopure derivatives of this compound, to serve as starting materials for the synthesis of complex natural products. The formyl and carboxylic acid groups could be readily transformed into a variety of other functionalities, enabling the construction of the intricate structures found in nature.

Recent progress in the total synthesis of cyclopropane-containing natural products has showcased innovative applications of novel synthetic methodologies to assemble the three-membered ring within complex molecular frameworks. rsc.org These strategies often involve the use of functionalized cyclopropane precursors that can be elaborated into the final natural product.

The cyclopropane motif is a valuable pharmacophore in medicinal chemistry and agrochemical design. Its incorporation into a molecule can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable conformational constraints. marquette.edu Consequently, the development of synthetic routes to chiral cyclopropane-containing intermediates is of significant interest.

Engineered myoglobin (B1173299) catalysts have been successfully employed for the gram-scale synthesis of chiral cyclopropane-containing drugs and their precursors. nih.govrochester.edu These biocatalysts have demonstrated the ability to produce 1-carboxy-2-aryl-cyclopropanes with high diastereo- and enantioselectivity, which are key intermediates for drugs like Tranylcypromine, Tasimelteon, and Ticagrelor. rochester.edu This underscores the potential of chiral cyclopropane carboxylic acids as pivotal intermediates in the pharmaceutical industry.

Furthermore, the development of diverse libraries of chiral cyclopropane scaffolds through chemoenzymatic assembly and diversification of cyclopropyl ketones provides a valuable resource for drug discovery campaigns. nih.govacs.org The functional handles on these scaffolds allow for their integration into a wide range of pharmaceutical and agrochemical intermediates. While specific examples detailing the integration of this compound are limited, its bifunctional nature makes it an attractive candidate for the synthesis of novel, highly functionalized intermediates for these sectors. The aldehyde can be used for chain extension or the introduction of nitrogen-containing groups, while the carboxylic acid provides a handle for amide bond formation or other coupling reactions.

Cascade and Annulation Reactions Utilizing the Unique Reactivity

The strained nature of the cyclopropane ring, combined with the reactivity of the formyl and carboxylic acid groups, makes this compound and its derivatives ideal substrates for cascade and annulation reactions. These reactions allow for the rapid construction of complex polycyclic systems from relatively simple starting materials.

Derivatives of this compound can be designed to undergo a variety of intramolecular cyclizations and rearrangements, leading to the formation of larger ring systems. The release of ring strain from the cyclopropane often serves as a thermodynamic driving force for these transformations.

For example, suitably substituted 1,1-divinyl-2-phenylcyclopropanes, which can be conceptually derived from a precursor like this compound, undergo a range of thermal rearrangements. These include vinylcyclopropane (B126155) rearrangements to form vinylcyclopentenes and more complex tandem aromatic Cope-ene rearrangements. nih.gov Such rearrangements demonstrate the rich and controllable reaction chemistry of functionalized cyclopropanes.

While direct evidence for intramolecular reactions of this compound is not extensively documented, the principles of such transformations are well-established for related systems. The aldehyde and carboxylic acid functionalities can be used to tether other reactive groups to the cyclopropane core, setting the stage for subsequent intramolecular bond-forming events.

Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly well-suited for cycloaddition reactions. The formyl and carboxylic acid groups in this compound can be considered as electron-withdrawing groups, and with an appropriate donor group on the cyclopropane ring, these molecules can participate in various cycloadditions.

A prominent example is the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentane (B165970) rings. nih.gov This reaction proceeds via a one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening and subsequent cycloaddition. Enantioselective versions of this reaction have also been developed using photocatalysis. nih.gov These reactions showcase the ability of the cyclopropane ring to act as a three-carbon synthon in the construction of five-membered rings.

Development of Highly Functionalized Cyclopropane Derivatives for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse and complex small molecules for high-throughput screening in drug discovery. Functionalized cyclopropanes are excellent starting points for DOS due to the ability to introduce multiple points of diversity from a common core structure. nih.gov

The bifunctional nature of this compound makes it an ideal scaffold for DOS. The aldehyde and carboxylic acid groups can be independently and chemoselectively modified to introduce a wide range of substituents and functional groups. For example, the aldehyde can undergo reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensation, while the carboxylic acid can be converted to amides, esters, and other derivatives.

A chemoenzymatic approach has been developed to generate diverse libraries of enantiopure cyclopropane-containing compounds. nih.gov This strategy combines the high selectivity of biocatalysts with the broad substrate scope of chemical catalysts, enabling the rapid generation of chiral small-molecule libraries for drug discovery. nih.gov The enzymatic synthesis of a core cyclopropane motif with a derivatizable functional handle allows for subsequent chemical modifications to build molecular diversity. nih.gov

The development of methods for the synthesis of functionalized cyclopropanes from readily available starting materials, such as carboxylic acids, further expands the possibilities for DOS. researchgate.net Photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade reactions have been shown to be a mild and versatile method for preparing structurally diverse cyclopropanes with excellent functional group tolerance. researchgate.net

Future Perspectives and Emerging Trends in Cyclopropane Chemistry

Development of Novel and Green Synthetic Methodologies for Cyclopropane (B1198618) Construction

The synthesis of cyclopropanes has long been a central theme in organic chemistry, but modern imperatives have shifted the focus towards methodologies that align with the principles of green chemistry. researchgate.netthieme-connect.de This involves a move away from stoichiometric reagents and hazardous solvents towards catalytic processes, alternative energy inputs, and more benign reaction media. acsgcipr.org

Novel Energy Inputs and Catalysis: Recent years have seen a surge in the use of alternative energy sources to drive cyclopropanation reactions. These methods often offer milder reaction conditions and unique reactivity profiles compared to traditional thermal methods. researchgate.net

Photocatalysis: Visible-light-mediated cyclopropanation has emerged as a powerful tool, utilizing light to generate reactive carbene precursors or radical intermediates under mild conditions. researchgate.netorganic-chemistry.org This approach avoids the need for high temperatures and often provides excellent stereocontrol.

Electrochemistry: Electro-organic synthesis offers a reagent-free method for generating reactive species for cyclopropanation, using electrical current as a "traceless" reagent. researchgate.netresearchgate.net This technique can minimize waste and provide access to unique reaction pathways.

Mechanochemistry: Ball-milling techniques have been successfully applied to Simmons-Smith cyclopropanations, enabling solvent-free or solvent-minimised synthesis of a wide range of cyclopropanes. ucl.ac.uk This method is notable for its operational simplicity, reduced waste, and scalability. ucl.ac.uk

Biocatalysis: The use of enzymes for cyclopropane synthesis represents a frontier in green chemistry, offering the potential for unparalleled selectivity under environmentally benign aqueous conditions. researchgate.net Nature has evolved diverse enzymatic strategies to construct the cyclopropane motif, providing a blueprint for future biocatalytic methods. rsc.org

| Methodology | Energy Source | Key Advantages | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Photocatalysis | Visible Light | Mild conditions, high selectivity, avoids hazardous reagents. | Room temperature, often in organic solvents with a photocatalyst. | researchgate.net |

| Electrochemistry | Electricity | Reagent-free activation, minimizes waste, high atom economy. | Ambient temperature, requires an electrochemical cell. | researchgate.netresearchgate.net |

| Mechanochemistry | Mechanical Force (Ball-milling) | Solvent-free or minimal solvent, simple, scalable. | Solid-state reaction, ambient temperature. | ucl.ac.uk |

| Biocatalysis | Enzymatic | Exceptional stereo- and regioselectivity, aqueous media. | Physiological temperature and pH. | researchgate.net |

Exploration of Unexplored Reactivity Pathways and Mechanistic Nuances

The unique electronic nature of the cyclopropane ring, a consequence of its high strain and p-character, makes it a versatile synthon for a wide array of chemical transformations. thieme-connect.deepa.gov A key area of contemporary research is the study of functionalized cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, which possess a highly polarized bond that facilitates a rich and diverse chemistry. nih.govscispace.com Compounds like 1-formylcyclopropane-1-carboxylic acid, featuring both electron-withdrawing formyl and carboxylic acid groups, are archetypal electrophilic cyclopropanes that undergo polar, ring-opening reactions. researchgate.netnih.gov

Ring-Opening Reactions: The thermodynamic driving force for ring-opening, which can be over 100 kJ mol⁻¹, allows cyclopropanes to act as three-carbon building blocks in cycloaddition and annulation reactions. nih.gov The regioselectivity and stereoselectivity of these ring-opening events are subjects of intense mechanistic investigation. nih.govuq.edu.au

Nucleophilic Ring-Opening: D-A cyclopropanes are potent electrophiles that react with a variety of nucleophiles. nih.gov Kinetic studies and computational modeling, including activation strain models, are used to rationalize the factors controlling reactivity and regioselectivity, providing a deeper understanding of the SN2-like reaction pathways. researchgate.net

Radical Ring-Opening: Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives provide access to a host of complex molecular architectures. nih.gov These reactions typically proceed via the addition of a radical species to the cyclopropane, followed by ring cleavage to generate a new radical intermediate that can participate in further cyclizations. nih.gov

Catalytic Annulations: Lewis acid catalysis is commonly used to activate D-A cyclopropanes, rendering them susceptible to formal cycloaddition reactions with various partners. scispace.comresearchgate.net These transformations, such as (3+2) and (4+2) annulations, are powerful methods for constructing five- and six-membered rings with high stereocontrol. nih.govscispace.com

Mechanistic Insights: A deeper understanding of reaction mechanisms is crucial for developing new, more selective transformations. Experimental techniques are combined with detailed Density Functional Theory (DFT) studies to elucidate the intricate details of these reactions. nih.gov Such studies have shed light on the dual roles of functional groups in directing reactivity, the nature of key intermediates (e.g., zwitterions or carbenes), and the origins of stereoselectivity in kinetically controlled processes. nih.govuq.edu.au For example, investigations into base-promoted ring openings have revealed pathways involving initial elimination to form a cyclopropene, followed by cleavage and nucleophilic trapping. uq.edu.au

| Pathway | Activating Group(s) | Key Transformation | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | Donor-Acceptor (e.g., formyl, carboxyl) | Addition of nucleophiles (e.g., thiophenolates, amines). | Polar, SN2-like mechanism. | researchgate.netnih.gov |

| Radical Ring-Opening/Cyclization | Alkene, Methylenecyclopropane | Formation of new rings via radical intermediates. | Homolytic bond cleavage and intramolecular cyclization. | nih.gov |

| Lewis Acid-Catalyzed Annulation | Donor-Acceptor | (3+2), (4+2) cycloadditions to form larger rings. | Formation of a 1,3-zwitterionic intermediate. | scispace.comresearchgate.net |

| Vinylcyclopropane (B126155) Rearrangement | Vinyl | Rearrangement to form cyclopentenes. | Often requires Lewis acid or thermal activation. | acs.org |

Integration with Sustainable Chemical Processes and Circular Economy Principles

The principles of green chemistry are increasingly being integrated with the broader concept of a circular economy, which aims to eliminate waste and promote the continual use of resources. mdpi.comresearchgate.net In this paradigm, chemistry plays a pivotal role by enabling the design of products and processes that are sustainable from their inception. researchgate.net Cyclopropane chemistry is well-positioned to contribute to this transition by providing pathways to valuable molecules from simple feedstocks and by designing molecules for circularity.

Circular Chemistry in Action: "Circular chemistry" is an approach that applies the principles of the circular economy to chemical processes, focusing on resource efficiency, waste valorization, and the use of renewable feedstocks. researchgate.netresearchgate.net The development of green cyclopropanation methods directly supports these goals. thieme-connect.de By using catalytic methods, minimizing solvent use, and employing alternative energy sources, chemists can significantly reduce the environmental footprint (E-factor) of cyclopropane synthesis. researchgate.netthieme-connect.de

Designing for a Circular Future: The integration of cyclopropane chemistry with a circular economy extends beyond just the synthesis of the three-membered ring. It involves considering the entire life cycle of a molecule.

Renewable Feedstocks: Research is moving towards the synthesis of cyclopropane derivatives from biomass or other renewable sources, reducing reliance on fossil fuels.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are preferred. acsgcipr.org Catalytic [2+1] cycloadditions are often highly atom-economical. bohrium.comrsc.org

Biodegradability and Recycling: The cyclopropane motif can be incorporated into larger molecules, such as polymers or pharmaceuticals, with an eye towards their end-of-life. Designing molecules that are biodegradable or can be easily deconstructed into reusable building blocks is a key challenge. The inherent strain of the cyclopropane ring could potentially be harnessed to facilitate controlled degradation pathways.

By embracing these principles, the field of cyclopropane chemistry can not only create novel molecules and reactions but also contribute meaningfully to a more sustainable and circular chemical industry. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Formylcyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of cyclopropane carboxylic acids often involves ring-opening or functionalization of pre-existing cyclopropane derivatives. For example, 1-Formamidocyclopropane-1-carboxylic acid (a related compound) can be synthesized via nucleophilic substitution or condensation reactions . Optimization includes adjusting solvent polarity (e.g., THF vs. dichloromethane), temperature control to minimize side reactions, and using catalysts like palladium for hydrogenation steps . Yield improvements may require iterative purification via recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify cyclopropane ring protons (δ 1.5–2.5 ppm) and carboxyl/formyl groups (δ 8–10 ppm for aldehydes, δ 170–180 ppm for carboxylic acids) .

- HPLC/LC-MS : Purity assessment and detection of byproducts (e.g., ring-opened derivatives) using reverse-phase columns and UV detection at 210–220 nm .

- FT-IR : Confirmation of carbonyl stretches (C=O at ~1700 cm) and cyclopropane C-H vibrations .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight glass containers under inert gas (N) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use fume hoods, nitrile gloves, and eye protection to avoid skin/eye irritation, as cyclopropane derivatives often exhibit mild toxicity .

- Stability Testing : Monitor decomposition via periodic HPLC analysis under varying pH and temperature conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in substitution and ring-opening reactions?

- Methodological Answer : The cyclopropane ring’s strain (~27 kcal/mol) drives reactivity. Substitution reactions (e.g., replacing formyl groups) proceed via nucleophilic attack at the electron-deficient carbonyl carbon, while acidic/basic conditions induce ring-opening to form alkenes or linear carboxylic acids . Computational studies (DFT) can model transition states and predict regioselectivity .

Q. How can researchers assess the biological activity of this compound, and what are potential pitfalls?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., ACC deaminase) using UV-Vis kinetics, noting that cyclopropane analogs may act as competitive inhibitors .

- Cytotoxicity Testing : Use MTT assays on cell lines, but account for false positives caused by reactive aldehyde byproducts .

- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS to evaluate pharmacokinetic potential .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze bond angles, charge distribution, and frontier molecular orbitals (FMOs) .

- MD Simulations : Model solvation effects in water/DMSO to predict solubility and aggregation behavior .

- Docking Studies : Predict binding affinity to target proteins (e.g., cyclopropane-recognizing enzymes) using AutoDock Vina .

Q. How can contradictory data in synthesis yields or biological activity be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst loading) and validate purity with orthogonal techniques (e.g., NMR + HPLC) .

- Byproduct Analysis : Use high-resolution MS to identify side products (e.g., dimerization or oxidation derivatives) that may skew biological results .

- Meta-Analysis : Compare data across literature sources, noting differences in assay protocols or stereochemical configurations .

Q. What strategies enable the application of this compound in asymmetric catalysis or chiral synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns or enzymatic resolution (e.g., lipases) to separate enantiomers .

- Derivatization : Convert the carboxylic acid to esters or amides for use as ligands in transition-metal catalysis .

- Stereoselective Synthesis : Employ chiral auxiliaries or organocatalysts to control cyclopropane ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.